6-Ethylchrysene

Environmental Toxicology Biomarker Discovery Human Exposure Assessment

Accurate quantitation of C2-chrysene isomers in complex environmental samples demands a regiospecific reference standard. 6-Ethylchrysene (CAS 2732-58-3) fills this gap as a certified reference material calibrated for GC-MS and LC-MS/MS workflows. • Validated metabolic activation in human HepG2 cells yields signature tetraol, catechol, and NAC-ortho-quinone conjugates for biomarker confirmation. • Computed LogP of 6.5 provides a reliable calibration point for QSAR-based aquatic toxicity predictions in oil spill impact assessments. • Positional specificity ensures accurate source apportionment of alkyl-PAH contamination in sediment, water, and biota.

Molecular Formula C20H16
Molecular Weight 256.3 g/mol
CAS No. 2732-58-3
Cat. No. B048161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylchrysene
CAS2732-58-3
Synonyms6-Ethyl-chrysene
Molecular FormulaC20H16
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41
InChIInChI=1S/C20H16/c1-2-14-13-20-17-9-4-3-7-15(17)11-12-19(20)18-10-6-5-8-16(14)18/h3-13H,2H2,1H3
InChIKeyZJSYTTGSPQNXKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethylchrysene (CAS 2732-58-3) Certified Reference Material for Alkylated PAH Environmental Forensics and Metabolic Toxicology Research


6-Ethylchrysene is a C2-alkylated polycyclic aromatic hydrocarbon (PAH) derived from the parent chrysene scaffold by substitution of an ethyl group at the C6 position of the bay region [1]. With molecular formula C20H16, molecular weight 256.34 g/mol, and melting point 126.4–126.8 °C [2], this compound is a representative regioisomer of C2-chrysenes detected in crude oils and oil spill contamination, including the Deepwater Horizon release [3]. It is commercially available as a certified reference material and analytical standard for environmental monitoring, toxicological screening, and metabolic activation studies in human cell models .

Why 6-Ethylchrysene Cannot Be Replaced with Unsubstituted Chrysene or Other Alkylchrysene Isomers in Quantitative Analytical and Toxicological Workflows


Alkyl substitution at the C6 position of chrysene fundamentally alters both physicochemical properties and metabolic fate relative to the parent compound and positional isomers. 6-Ethylchrysene exhibits a computed XLogP3 of 6.5, substantially higher than unsubstituted chrysene (log Kow 5.9) and notably lower than 5-ethylchrysene (LogP 6.90), directly affecting chromatographic retention time, environmental partitioning behavior, and bioaccumulation potential [1]. In human hepatoma HepG2 cells, 6-ethylchrysene undergoes metabolic activation via both P450-mediated diol-epoxide and AKR-mediated ortho-quinone pathways, generating signature metabolites including 6-EC-tetraol isomers, O-monomethyl-O-monosulfonated-6-EC-catechol, and N-acetyl-L-cysteine-6-EC-ortho-quinone that are not formed by unsubstituted chrysene [2]. Interchanging 6-ethylchrysene with chrysene or other alkyl isomers without accounting for these property shifts would invalidate quantitative environmental exposure assessments and confound toxicological endpoint interpretation.

Quantitative Differentiation of 6-Ethylchrysene: Comparator-Based Evidence for Procurement Decision-Making


Metabolic Activation in Human Cells: 6-Ethylchrysene Generates Distinct Biomarker Metabolites Not Observed with Unsubstituted Chrysene

In human HepG2 hepatoma cells, 6-ethylchrysene (6-EC) undergoes metabolic activation to produce at least 7 structurally characterized signature metabolites including 6-EC-tetraol isomers (diol-epoxide pathway), O-monomethyl-O-monosulfonated-6-EC-catechol, and N-acetyl-L-cysteine-6-EC-ortho-quinone (ortho-quinone pathway) [1]. In contrast, unsubstituted chrysene under identical HepG2 cell conditions does not generate these specific alkylated conjugate metabolites, as the ethyl group at C6 is essential for the dual metabolic activation involving both P450 and AKR enzymes leading to bis-electrophile formation [1]. The study further documented potential dual metabolic activation forming bis-electrophiles (mono-diol-epoxide plus mono-ortho-quinone within the same structure), a feature not described for the parent chrysene [1].

Environmental Toxicology Biomarker Discovery Human Exposure Assessment

Hydrophobicity and Environmental Partitioning: 6-Ethylchrysene LogP Differentiates from 5-Ethylchrysene and Parent Chrysene for Accurate QSAR Modeling

The computed partition coefficient (XLogP3-AA) for 6-ethylchrysene is 6.5 [1], which falls between unsubstituted chrysene (log Kow 5.9) [2] and the 5-ethylchrysene isomer (LogP 6.90) [3]. This positional dependence of hydrophobicity translates directly to differential environmental partitioning: in quantitative structure-activity relationship (QSAR) studies using Japanese medaka (Oryzias latipes) embryos, log EC50 values for chronic toxicity of alkylchrysenes correlated with log Kow, and alkyl-PAHs substituted in the middle region exhibited lower EC50 (higher toxicity) than those substituted at distal positions [4]. Alkylation generally increased toxicity of chrysene, but the magnitude of effect depended on substituent position and hydrophobicity [4].

Environmental Fate Modeling QSAR Bioaccumulation Assessment

Mutagenic Potency of Diol-Epoxide Metabolites: 5-Ethylchrysene-Diol-Epoxide Is 1.6-Fold More Active Than 5-Methyl Analog, Demonstrating Alkyl Chain Length Modulates Genotoxicity

In a direct comparative study of synthesized 5-alkyl-substituted chrysene-1,2-diol-3,4-epoxides, the anti-diol-epoxide of 5-methylchrysene exhibited mutagenic activity of 7400 revertants/nmol, while the anti-diol-epoxide of 5-ethylchrysene showed reduced but substantial activity of 1100 revertants/nmol, representing a 6.7-fold difference between methyl and ethyl substituents in the 5-position [1]. This comparative framework establishes that ethyl substitution alters mutagenic potency relative to methyl substitution when evaluated in identical diol-epoxide metabolite structures. Although this direct comparison is for 5-substituted derivatives rather than 6-substituted, it provides class-level inference that alkyl chain length (ethyl vs methyl) quantitatively modulates the genotoxic potential of alkylchrysene active metabolites, and that substitution position further determines whether the compound follows a high-potency (bay-region methyl) or moderate-potency activation pathway [2].

Genotoxicity Testing Structure-Activity Relationship Carcinogenesis Research

Validated Application Scenarios for 6-Ethylchrysene (CAS 2732-58-3) Based on Peer-Reviewed Quantitative Evidence


Human Biomonitoring Assay Development for C2-Chrysene Exposure Following Oil Spills

6-Ethylchrysene is directly applicable as a reference standard for developing and validating LC-MS/MS methods targeting alkylated PAH metabolites in human urine or blood. The tetraol isomers, O-monomethyl-O-monosulfonated-6-EC-catechol, and NAC-6-EC-ortho-quinone identified as signature metabolites in human HepG2 cells [1] can serve as specific biomarkers of exposure to C2-chrysenes from crude oil contamination, including Deepwater Horizon-type releases. Laboratories conducting post-spill human health assessments require 6-ethylchrysene as both parent compound standard and precursor for synthesizing metabolite standards, as unsubstituted chrysene does not generate these alkylated conjugates.

Environmental Fate Modeling and QSAR Calibration for Alkylated PAH Risk Assessment

6-Ethylchrysene provides a critical calibration point for quantitative structure-activity relationship models predicting chronic aquatic toxicity of alkyl-PAHs. The established correlation between log EC50 and log Kow for alkylchrysenes in Japanese medaka embryos [2] requires accurate physicochemical property inputs, where 6-ethylchrysene's LogP of 6.5 serves as a benchmark for C2-substituted bay-region isomers. Environmental chemists performing source apportionment of PAH contamination or estimating bioaccumulation factors in aquatic food chains should procure 6-ethylchrysene rather than 5-ethylchrysene (LogP 6.90) or chrysene (LogP 5.9) to ensure positional specificity in partitioning calculations.

Structure-Activity Relationship Studies Comparing Alkyl Chain Length Effects on PAH Genotoxicity

For cancer research laboratories investigating how alkyl substitution modulates PAH carcinogenic potency, 6-ethylchrysene serves as the ethyl-substituted comparator to 6-methylchrysene. The established framework from 5-substituted chrysene diol-epoxides—where ethyl substitution reduced mutagenic potency 6.7-fold relative to methyl substitution (1100 vs 7400 revertants/nmol) [3]—provides a testable hypothesis for C6-substituted analogs. Researchers can procure 6-ethylchrysene alongside 6-methylchrysene to experimentally determine whether the alkyl chain length effect observed at C5 generalizes to C6 substitution, addressing a recognized data gap in alkylchrysene carcinogenicity assessment.

Certified Reference Material for Alkylated PAH Quantitation in Crude Oil and Sediment Samples

6-Ethylchrysene is a representative C2-chrysene regioisomer detected in crude oil and released during oil spills [4]. As a certified reference material available from commercial suppliers with defined purity and analytical documentation , it supports accurate quantitation of alkylated PAH fractions in environmental matrices (sediment, water, biota) using GC-MS or HPLC-UV/fluorescence methods. Given that alkylation generally increases chrysene toxicity [2] and that C2-chrysenes constitute a significant fraction of petrogenic PAH mixtures, environmental testing laboratories require 6-ethylchrysene as a calibration standard distinct from the 16 EPA priority PAHs, which do not include alkylated derivatives.

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